

Application Notes: High-Efficiency Labeling of Primary Amines with Pentafluorophenyl Esters

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Compound of Interest

Compound Name: *Bis-PEG7-PFP ester*

Cat. No.: *B606184*

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Introduction

Pentafluorophenyl (PFP) esters have emerged as a superior class of reagents for the covalent modification of primary amines in biomolecules.^[1] This method is widely employed in bioconjugation, peptide synthesis, and drug development for creating stable amide bonds.^{[1][2]} The electron-withdrawing nature of the pentafluorophenyl group renders the carbonyl carbon highly electrophilic, facilitating its reaction with primary and secondary amines.^[1] A key advantage of PFP esters over commonly used N-hydroxysuccinimide (NHS) esters is their enhanced stability towards hydrolysis, especially in aqueous environments.^{[1][3][4][5]} This leads to more efficient and reproducible conjugation reactions, often resulting in higher yields.^{[1][4][5]}

PFP esters are versatile and can be used to label a wide range of molecules, including proteins, antibodies, peptides, and nanoparticles.^{[4][6]} The resulting amide bond is highly stable, ensuring the integrity of the conjugate in biological systems. This application note provides detailed protocols and guidelines for the effective use of PFP esters in labeling primary amines.

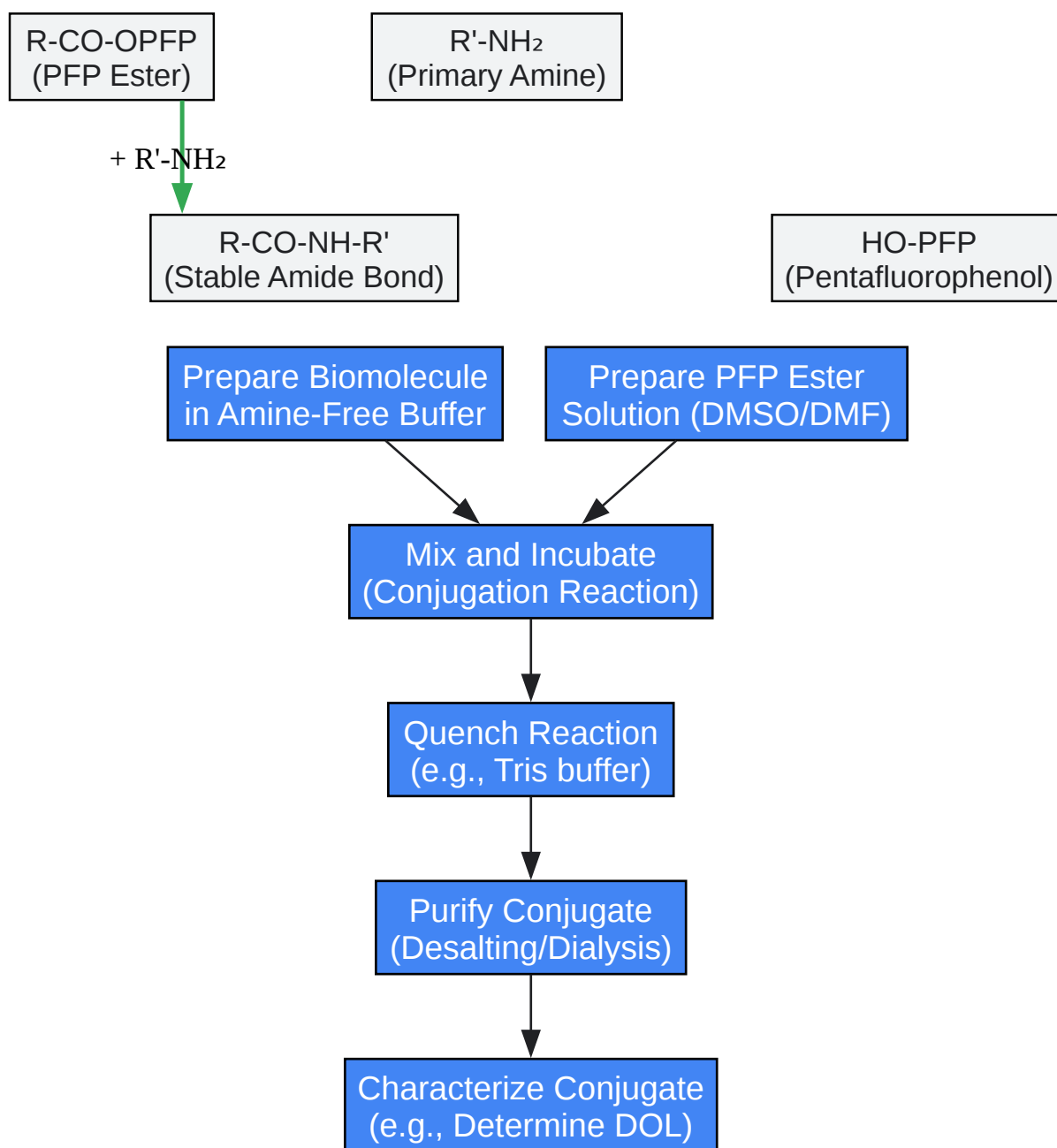
Key Advantages of PFP Esters

- **Higher Stability:** PFP esters exhibit greater resistance to hydrolysis compared to NHS esters, allowing for more controlled and efficient reactions in aqueous buffers.^{[1][3][4][5]}

- **Increased Reactivity:** The pentafluorophenolate is an excellent leaving group, which enhances the reactivity of the ester towards aminolysis, leading to faster reaction times and higher conjugation efficiencies.[1]
- **Reproducibility:** The increased stability and reactivity of PFP esters contribute to more consistent and reproducible labeling outcomes.[1]
- **Site-Selectivity:** In specific cases, such as the labeling of certain monoclonal antibodies, PFP esters have demonstrated the ability to achieve preferential labeling of specific lysine residues, offering a degree of site-selectivity.[7]

Reaction Scheme

The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the PFP ester, resulting in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct.



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